N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound characterized by the presence of a pyrrole ring, a thiophene ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Intermediate: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole intermediate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final Coupling Reaction: The final step involves coupling the hydroxypropyl-pyrrole intermediate with the thiophene-acetamide moiety under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of both pyrrole and thiophene rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. The hydroxypropyl group and the amide linkage are common features in many bioactive molecules, indicating potential therapeutic applications.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy group might form hydrogen bonds with biological targets, while the aromatic rings could engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the pyrrole ring.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(furan-3-yl)acetamide: Contains a furan ring instead of a thiophene ring.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(phenyl)acetamide: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of its functional groups and rings, which confer specific chemical reactivity and potential biological activity. The presence of both pyrrole and thiophene rings is relatively uncommon and may offer distinct advantages in various applications.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16-7-2-3-12(16)13(17)4-6-15-14(18)9-11-5-8-19-10-11/h2-3,5,7-8,10,13,17H,4,6,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBSCGZZGBOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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